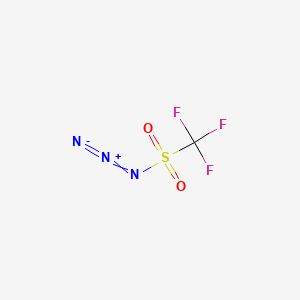![molecular formula C7H10N2O2 B1626187 5,8-Diazaspiro[3.5]nonane-6,9-dione CAS No. 90058-41-6](/img/structure/B1626187.png)
5,8-Diazaspiro[3.5]nonane-6,9-dione
Overview
Description
5,8-Diazaspiro[3.5]nonane-6,9-dione (5,8-DASPD) is a bicyclic, heterocyclic compound that has been studied in recent years due to its potential applications in organic synthesis, drug discovery, and biological research. It is a member of the spirocyclic family of compounds and is composed of two fused rings of five and six carbon atoms. 5,8-DASPD is an important synthetic intermediate in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals, and has been found to have numerous biological functions.
Scientific Research Applications
Anticonvulsant Agent Research
A significant application of 5,8-Diazaspiro[3.5]nonane-6,9-dione derivatives is in the field of anticonvulsant drug research. Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights for developing potential anticonvulsant agents. Their study highlighted the importance of understanding the structural features of these compounds for their efficacy as anticonvulsants (Lazić et al., 2017). Additionally, Aboul-Enein et al. (2014) reported on the synthesis and anticonvulsant potential of certain new diazaspiro[4.5]decane diones, which further underscores the relevance of these compounds in anticonvulsant drug development (Aboul-Enein et al., 2014).
Structural and Spectroscopic Studies
The molecular structure and spectroscopic properties of these compounds have been a focus of research. Rohlíček et al. (2010) conducted a study on the compound [systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione], analyzing its crystal structure and providing valuable data on its molecular configuration (Rohlíček et al., 2010).
Synthetic Chemistry
The synthesis of diazaspiro nonane derivatives and their structural analogs has been a key area of interest. Nazarian and Forsyth (2021) described a cascade process to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, demonstrating the chemical versatility of these compounds (Nazarian & Forsyth, 2021). This is complemented by Ji Zhiqin's (2004) improved synthesis method for diazaspiro[4.4] nonane, which highlights advancements in the efficient production of these compounds (Ji Zhiqin, 2004).
Materials Science
In materials science, diazaspiro nonane derivatives have been investigated for their potential in polymer synthesis. Bucio et al. (2005) synthesized a series of polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione, demonstrating their solubility and thermal stability, which could have implications in material engineering and design (Bucio et al., 2005).
properties
IUPAC Name |
5,8-diazaspiro[3.5]nonane-6,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-4-8-6(11)7(9-5)2-1-3-7/h1-4H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJMSGYXWSWHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545943 | |
| Record name | 5,8-Diazaspiro[3.5]nonane-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diazaspiro[3.5]nonane-6,9-dione | |
CAS RN |
90058-41-6 | |
| Record name | 5,8-Diazaspiro[3.5]nonane-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)
![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)




